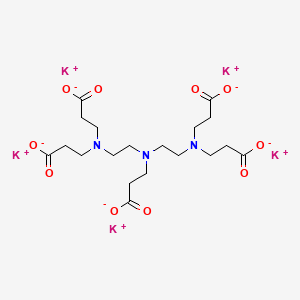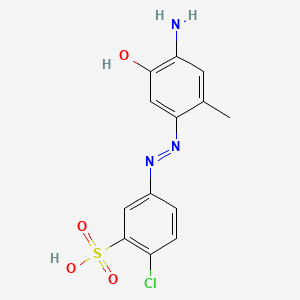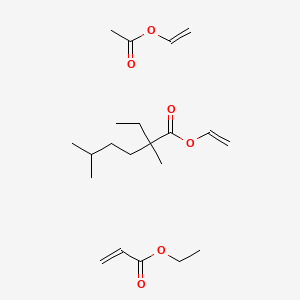
Ethenyl acetate;ethenyl 2-ethyl-2,5-dimethylhexanoate;ethyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl acetate, ethenyl 2-ethyl-2,5-dimethylhexanoate, and ethyl prop-2-enoate are organic compounds that belong to the ester family. These compounds are characterized by their distinctive chemical structures, which include an ester functional group. Esters are widely known for their pleasant odors and are commonly used in the production of fragrances, flavors, and solvents.
準備方法
Synthetic Routes and Reaction Conditions
Ethenyl Acetate: Ethenyl acetate, also known as vinyl acetate, is typically synthesized through the reaction of ethylene and acetic acid in the presence of a palladium catalyst. This process can be carried out using either the gas-phase or liquid-phase method. In the liquid-phase method, ethylene and acetic acid react with palladium chloride and copper chloride as catalysts.
Ethenyl 2-ethyl-2,5-dimethylhexanoate: This compound can be synthesized through esterification, where 2-ethyl-2,5-dimethylhexanoic acid reacts with ethenol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Ethenyl Acetate: Industrial production of ethenyl acetate primarily uses the gas-phase method due to its efficiency and scalability.
Ethenyl 2-ethyl-2,5-dimethylhexanoate: Industrial production involves the esterification process in large reactors with continuous removal of water to drive the reaction to completion.
Ethyl Prop-2-enoate: This compound is produced on an industrial scale using the esterification process with continuous distillation to separate the product from the reaction mixture.
化学反応の分析
Types of Reactions
Oxidation: These esters can undergo oxidation reactions to form corresponding acids and alcohols.
Reduction: Reduction of these esters typically yields alcohols.
Substitution: Esters can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Acids and alcohols.
Reduction: Alcohols.
Substitution: New esters or other substituted products.
科学的研究の応用
Chemistry
Ethenyl Acetate: Used as a monomer in the production of polyvinyl acetate and polyvinyl alcohol.
Ethenyl 2-ethyl-2,5-dimethylhexanoate: Utilized in the synthesis of specialty polymers and resins.
Ethyl Prop-2-enoate: Employed in the production of acrylic polymers and copolymers.
Biology and Medicine
Ethenyl Acetate: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Ethenyl 2-ethyl-2,5-dimethylhexanoate: Studied for its antimicrobial properties.
Ethyl Prop-2-enoate: Used in biomedical applications such as tissue engineering and wound healing.
Industry
Ethenyl Acetate: Widely used as a solvent in the production of paints, coatings, and adhesives.
Ethenyl 2-ethyl-2,5-dimethylhexanoate: Applied in the manufacture of high-performance lubricants.
Ethyl Prop-2-enoate: Utilized in the production of adhesives, sealants, and elastomers.
作用機序
The mechanism of action of these esters involves their interaction with specific molecular targets and pathways. For example, ethenyl acetate can undergo polymerization to form polyvinyl acetate, which is used in adhesives and coatings . Ethyl prop-2-enoate can polymerize to form poly(ethyl acrylate), which is used in various industrial applications .
類似化合物との比較
Similar Compounds
Methyl Acetate: Similar to ethenyl acetate but with a methyl group instead of an ethenyl group.
Propyl Acetate: Similar to ethenyl acetate but with a propyl group instead of an ethenyl group.
Butyl Acetate: Similar to ethenyl acetate but with a butyl group instead of an ethenyl group.
Uniqueness
Ethenyl Acetate: Unique due to its ability to polymerize and form polyvinyl acetate.
Ethenyl 2-ethyl-2,5-dimethylhexanoate: Unique for its branched structure, which imparts specific properties to the polymers it forms.
Ethyl Prop-2-enoate: Unique for its use in the production of acrylic polymers with diverse applications.
特性
CAS番号 |
141667-71-2 |
|---|---|
分子式 |
C21H36O6 |
分子量 |
384.5 g/mol |
IUPAC名 |
ethenyl acetate;ethenyl 2-ethyl-2,5-dimethylhexanoate;ethyl prop-2-enoate |
InChI |
InChI=1S/C12H22O2.C5H8O2.C4H6O2/c1-6-12(5,9-8-10(3)4)11(13)14-7-2;1-3-5(6)7-4-2;1-3-6-4(2)5/h7,10H,2,6,8-9H2,1,3-5H3;3H,1,4H2,2H3;3H,1H2,2H3 |
InChIキー |
FOYFDGRDNQTNAZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCC(C)C)C(=O)OC=C.CCOC(=O)C=C.CC(=O)OC=C |
関連するCAS |
141667-71-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


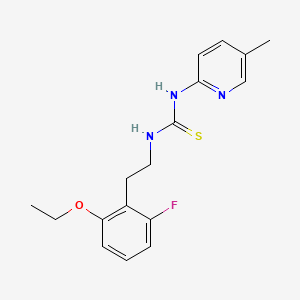
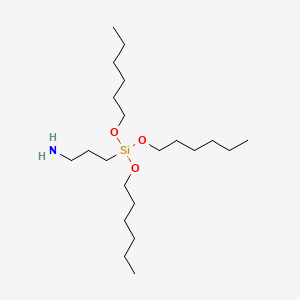
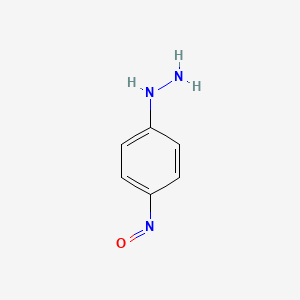
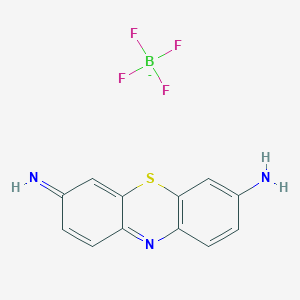


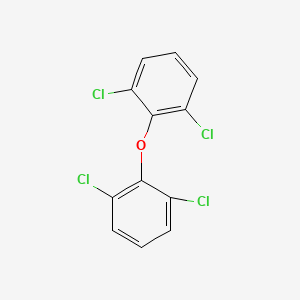

![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)

